![molecular formula C23H18Cl2N2O2 B2655190 4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-17-6](/img/structure/B2655190.png)
4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one (4-BQX) is an organic compound that has been studied for its potential applications in scientific research. 4-BQX has been investigated for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 4-BQX has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters. 4-BQX is of interest due to its potential to act as an inhibitor of both AChE and MAO, which may lead to its use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
One study highlights the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction. The process involves several steps, including cyclization and bromination reactions, leading to the production of pincer complexes. These complexes are pivotal in the catalytic reduction of ketones, a fundamental reaction in organic synthesis and industrial chemistry (Facchetti et al., 2016).
Antimicrobial and Antitumor Activities
Quinoxaline derivatives, including those structurally related to "4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one," have been studied for their antimicrobial and antitumor properties . Research includes the synthesis of novel isoxazolequinoxaline derivatives and their evaluation as anti-cancer drugs. The compounds exhibit promising interactions at active sites of proteins, suggesting potential for development into therapeutic agents (Abad et al., 2021).
Pharmacological Applications
The pharmacological relevance of quinoxaline derivatives extends to their activity against various diseases , including cancer. Quinoxaline 1,4-dioxides have been shown to induce G2/M cell cycle arrest and apoptosis in human colon cancer cells, indicating their potential as anticancer therapies (Gali-Muhtasib et al., 2005). Additionally, the design of new H4 receptor ligands based on quinoxaline derivatives for anti-inflammatory properties in vivo illustrates the broad therapeutic applications of these compounds (Smits et al., 2008).
Environmental and Biological Research
Quinoxaline derivatives have been explored for environmental and biological applications as well. For instance, hydroxamic acids have been found effective in detoxifying carcinogenic polyhalogenated quinones, a study relevant to environmental chemistry and toxicology. This research demonstrates the versatility of quinoxaline and its derivatives in contributing to environmental safety and health (Zhu et al., 2010).
Eigenschaften
IUPAC Name |
4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-11-12-18(24)19(25)13-16)20-9-5-6-10-21(20)27(15)23(29)17-7-3-2-4-8-17/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHKPWSLCUDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.